PEG-3 oleamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
PEG-3 oleamide is synthesized through the ethoxylation of oleamide. The process involves the reaction of oleic acid with ammonia or an amine to form oleamide, which is then ethoxylated using ethylene oxide. The reaction conditions typically include:
Temperature: 150-200°C
Pressure: 1-2 atm
Catalysts: Alkali catalysts such as sodium hydroxide or potassium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation reactors where oleamide is continuously fed and reacted with ethylene oxide under controlled conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
PEG-3 oleamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to oleamide and polyethylene glycol.
Substitution: It can participate in substitution reactions where the ethoxylated chain is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts depending on the specific reaction .
Scientific Research Applications
PEG-3 oleamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Widely used in cosmetics, personal care products, and as a lubricant in industrial processes
Mechanism of Action
PEG-3 oleamide exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of active compounds. The molecular targets and pathways involved include interactions with lipid bilayers and modulation of membrane fluidity .
Comparison with Similar Compounds
PEG-3 oleamide is part of a broader class of alkoxylated fatty amides. Similar compounds include:
- PEG-2 oleamide
- PEG-4 oleamide
- PEG-5 oleamide
- PEG-6 oleamide
Compared to these compounds, this compound offers a balance between hydrophilicity and hydrophobicity, making it particularly effective as an emulsifier and surfactant. Its unique structure allows for versatile applications across different industries .
Properties
IUPAC Name |
(Z)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]octadec-9-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-18-20-28-22-23-29-21-19-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUZJOLAMBUMFE-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26027-37-2 | |
Record name | PEG-6 oleamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026027372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[(9Z)-2-[(1-oxo-9-octadecen-1-yl)amino]ethyl]-.omega.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly(oxy-1,2-ethanediyl), α-[(9Z)-2-[(1-oxo-9-octadecen-1-yl)amino]ethyl]-ω-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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